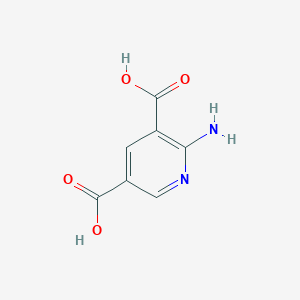

2-aminopyridine-3,5-dicarboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-aminopyridine-3,5-dicarboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 2-position and carboxylic acid groups at the 3- and 5-positions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with ammonia or an amine source. One common method includes the use of a metal catalyst to facilitate the amination reaction. For example, the reaction of pyridine-3,5-dicarboxylic acid with ammonia in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include crystallization and recrystallization steps to obtain high-purity this compound .

化学反应分析

Chemical Reactions Involving 2-Aminopyridine-3,5-Dicarboxylic Acid

This compound participates in various chemical reactions, often requiring specific conditions such as elevated temperatures or catalysts to proceed efficiently. The reactivity of the amino group plays a crucial role in determining the types of reactions that can occur.

Reaction Types

-

Amidation Reactions : The carboxylic acid groups can undergo amidation reactions with amines, forming amides. This process typically involves activating the carboxylic acid group using reagents like thionyl chloride or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

-

Esterification Reactions : The carboxylic acid groups can also undergo esterification reactions with alcohols, forming esters. This is often achieved in the presence of acid catalysts like sulfuric acid or HCl.

-

Decarboxylation Reactions : Under certain conditions, the carboxylic acid groups can undergo decarboxylation, leading to the formation of simpler pyridine derivatives.

Reaction Conditions

| Reaction Type | Conditions | Catalysts/Reagents |

|---|---|---|

| Amidation | Room temperature, 22-48 h | EDCI, HOBt, TEA |

| Esterification | Acidic conditions, reflux | HCl, H2SO4 |

| Decarboxylation | High temperature, basic conditions | NaOH, KOH |

Analytical Techniques for Characterization

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize this compound and confirm its structure.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

IR Spectroscopy

IR spectroscopy helps identify functional groups within the molecule, such as the amino and carboxylic acid groups, based on their characteristic absorption bands.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-aminopyridine, including 2-aminopyridine-3,5-dicarboxylic acid, can exhibit potent anticancer properties. For instance, a study synthesized various derivatives that showed significant inhibition of growth in cancer cell lines resistant to standard treatments like cisplatin. The compound's ability to target multiple cellular pathways involved in cancer progression is particularly noteworthy . The molecular docking studies indicated strong binding affinities with key protein targets involved in signaling cascades related to cancer cell proliferation .

Antimicrobial Properties

The compound has also been researched for its antimicrobial potential. A study highlighted the synthesis of 2-aminopyridine derivatives that displayed excellent antibacterial activity against various pathogens. The structure-activity relationship suggests that modifications to the amino and carboxylic groups enhance their efficacy as antibacterial agents .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of complex heterocyclic compounds through various chemical reactions. For example, it acts as a reactant in the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines by reacting with trimethylsilyl cyanide and phthalaldehyde . This versatility makes it an essential compound for chemists looking to create novel organic materials.

Coordination Chemistry

The compound can also function as a ligand in coordination chemistry, forming stable complexes with transition metals. Such complexes are useful in catalysis and material science applications due to their unique electronic properties .

Case Studies

作用机制

The mechanism of action of 2-aminopyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as a ligand that binds to metal ions or proteins, modulating their activity. The amino and carboxylic acid groups facilitate hydrogen bonding and coordination interactions, which are crucial for its biological and chemical activities .

相似化合物的比较

Similar Compounds

2-aminopyridine: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.

Pyridine-3,5-dicarboxylic acid: Lacks the amino group, limiting its biological activity.

2,6-diaminopyridine: Contains two amino groups, which can lead to different reactivity and applications.

Uniqueness

2-aminopyridine-3,5-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a balance of reactivity and functionality. This makes it a valuable compound for various applications in chemistry, biology, and materials science .

生物活性

2-Aminopyridine-3,5-dicarboxylic acid (APDCA) is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of APDCA, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with amino and carboxylic acid groups. The presence of these functional groups contributes to its reactivity and biological interactions.

1. Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a study highlighted that certain derivatives act as inhibitors of the enzyme JMJD5, which is implicated in cancer progression. These compounds demonstrated selectivity for JMJD5 over other human 2OG oxygenases, suggesting a targeted approach in cancer therapy .

2. Inhibition of Enzymatic Activity

APDCA and its derivatives have been evaluated for their ability to inhibit various enzymes. Notably, they have shown potential as lipophilic inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition can disrupt cellular proliferation, particularly in rapidly dividing cancer cells.

3. Neuroprotective Effects

Studies have also explored the neuroprotective effects of APDCA. It has been suggested that this compound may play a role in mitigating oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: JMJD5 Inhibition

A recent investigation into the inhibitory effects of 5-substituted derivatives of this compound revealed potent activity against JMJD5. The study utilized both in vitro assays and molecular docking studies to establish the binding affinity and selectivity of these compounds .

Case Study 2: Dihydrofolate Reductase Inhibition

In another study, the biological evaluation of APDCA derivatives demonstrated their effectiveness as DHFR inhibitors. The compounds were tested against various cancer cell lines, showing a dose-dependent reduction in cell viability, indicating their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic development. Future studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which APDCA exerts its biological effects.

- Clinical Trials : Evaluating the efficacy and safety of APDCA derivatives in clinical settings.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

属性

IUPAC Name |

2-aminopyridine-3,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLPFCOWTKBYGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。